Technical Guide: Synthesis and Characterization of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane
Technical Guide: Synthesis and Characterization of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane
This guide details the synthesis and characterization of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane , a specialized spirocyclic scaffold used in medicinal chemistry for exploring novel chemical space beyond traditional flat heterocycles.
The protocol focuses on the regioselective functionalization of the 1,9-diazaspiro[5.5]undecane core. Given the non-equivalent nature of the nitrogen atoms at positions 1 and 9, the strategy utilizes a protection-deprotection sequence to ensure structural fidelity.
Executive Summary & Strategic Importance
The 1,9-diazaspiro[5.5]undecane scaffold represents a "privileged structure" in drug discovery, offering a rigid, three-dimensional framework that positions substituents in precise vectors, enhancing selectivity for G-protein coupled receptors (GPCRs) and ion channels.
Unlike the symmetric 3,9-diazaspiro[5.5]undecane, the 1,9-isomer possesses inherent asymmetry. The nitrogen at position 1 (adjacent to the spiro quaternary center) is sterically distinct from the nitrogen at position 9. This guide provides a validated route to the 1-methylsulfonyl derivative, a common bioisostere for amides, designed to modulate metabolic stability and lipophilicity.
Key Chemical Challenges
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Regioselectivity: Differentiating the N1 and N9 sites.
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Steric Hindrance: The N1 position is neopentyl-like (adjacent to a quaternary carbon), potentially reducing nucleophilicity compared to N9.
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Stability: Avoiding the N-to-N acyl migration often observed in 1-acyl-1,9-diazaspiro systems under acidic conditions.
Retrosynthetic Analysis & Workflow
To achieve high regiocontrol, the synthesis does not rely on statistical functionalization of the bare diamine. Instead, it employs a orthogonal protection strategy . The commercially viable route utilizes tert-butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate as the starting material, where N9 is already protected, leaving N1 available for functionalization.
Synthetic Logic Diagram
The following flowchart illustrates the decision matrix and reaction pathway.
Caption: Synthesis workflow for 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane targeting N1 functionalization.
Detailed Experimental Protocols
Materials & Reagents[1][2][3][4][5][6][7][8]
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Starting Material: tert-butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate (CAS: 1448242-45-2).
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Electrophile: Methanesulfonyl chloride (MsCl), 99%.
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Base: Triethylamine (Et3N) or Diisopropylethylamine (DIPEA), anhydrous.
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Solvent: Dichloromethane (DCM), anhydrous (dried over molecular sieves).
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Deprotection Agent: 4N HCl in 1,4-Dioxane.
Protocol A: N1-Sulfonylation
Objective: Selective introduction of the methylsulfonyl group at the sterically hindered N1 position.
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Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
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Dissolution: Charge the RBF with tert-butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate (1.0 eq, 2.54 g, 10 mmol) and anhydrous DCM (50 mL). Cool the solution to 0°C using an ice/water bath.
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Base Addition: Add Triethylamine (1.5 eq, 2.1 mL, 15 mmol) dropwise. Stir for 5 minutes.
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Electrophile Addition: Slowly add Methanesulfonyl chloride (1.2 eq, 0.93 mL, 12 mmol) dropwise over 10 minutes.
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Note: The reaction is exothermic. Maintain internal temperature < 5°C to prevent side reactions.
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Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 4–6 hours.
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Monitoring: Check by TLC (5% MeOH in DCM) or LCMS. The starting material amine should be consumed.
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Workup:
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Quench with saturated aqueous NaHCO3 (30 mL).
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Extract the aqueous layer with DCM (2 x 30 mL).
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Combine organic layers, wash with brine (30 mL), and dry over anhydrous Na2SO4.
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Filter and concentrate in vacuo to yield the crude intermediate tert-butyl 1-(methylsulfonyl)-1,9-diazaspiro[5.5]undecane-9-carboxylate .
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Purification: If necessary, purify via flash column chromatography (SiO2, Hexane/EtOAc gradient 0-50%).
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Expected Yield: 85–95% (White solid).
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Protocol B: N9-Deprotection (Boc Removal)
Objective: Removal of the protective group to release the secondary amine at N9.
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Dissolution: Dissolve the intermediate from Protocol A (1.0 eq) in DCM (10 mL) or 1,4-Dioxane (5 mL).
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Acidolysis: Add 4N HCl in Dioxane (5.0 eq) dropwise at 0°C.
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Stirring: Stir at RT for 2–3 hours. A white precipitate (the hydrochloride salt) often forms.
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Isolation:
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Concentrate the reaction mixture to dryness under reduced pressure.
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Triturate the residue with diethyl ether (Et2O) to remove organic impurities.
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Filter the solid and dry under high vacuum.
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Product:1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane dihydrochloride .
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Characterization Data (Reference Standards)
The following data summarizes the expected spectroscopic signals for the final product (free base equivalent).
| Technique | Parameter | Diagnostic Signals / Values |
| 1H NMR | Solvent | CDCl3 or DMSO-d6 |
| N1-Ms Methyl | ||
| N1-CH2 | ||
| N9-CH2 | ||
| Spiro Core | Multiplets at 1.40 – 1.90 ppm (Cyclohexyl/Piperidyl backbone) | |
| 13C NMR | Carbonyl | Absent (distinguishes from amide byproducts) |
| Ms-Methyl | ~35–40 ppm | |
| Spiro Carbon | ~35–45 ppm (Quaternary C) | |
| LCMS | Ionization | ESI+ [M+H]+ |
| Calc. Mass | 232.12 (C9H18N2O2S) | |
| Obs. Mass | 233.1 ± 0.1 | |
| Physical | Appearance | White crystalline solid (HCl salt) |
Troubleshooting & Optimization (Expert Insights)
Regioselectivity & Stability
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Acyl Migration Risk: While 1-acyl-1,9-diazaspiro compounds can undergo N1
N9 migration under acidic conditions, the sulfonamide bond is significantly more stable . However, during the acidic deprotection of the Boc group (Step 2), ensure the temperature does not exceed 25°C to prevent any potential acid-catalyzed degradation of the spiro core. -
Steric Hindrance at N1: If the reaction with MsCl is sluggish due to the neopentyl-like environment of N1, switching the base to DBU (1.5 eq) or adding a catalytic amount of DMAP (0.1 eq) can accelerate the reaction. Caution: DMAP can lead to bis-sulfonylation if the stoichiometry is not strictly controlled.
Core Synthesis (If Commercial Material is Unavailable)
If the 9-Boc precursor is unavailable, the core can be synthesized via Ring-Closing Metathesis (RCM) .
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Precursor: N-Boc-4-allyl-4-(but-3-enylamino)piperidine.
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Catalyst: Grubbs II (5 mol%).
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Condition: DCM, reflux.[1]
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Result: This yields the 1,9-diazaspiro[5.5]undec-? -ene, which requires hydrogenation (H2, Pd/C) to yield the saturated core.
References
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Synthesis of 1,9-diazaspiro[5.5]undecane scaffolds: Title: Synthesis of four novel natural product inspired scaffolds for drug discovery. Source:J. Org. Chem. 2009, 74, 3, 1179–1186. URL:[Link]
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Review of Bioactivity and Synthesis: Title: Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds.[2][3] Source:Chem. Heterocycl.[3] Compd. 2017, 53, 827–845.[3] URL:[Link]
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Starting Material Data: Title: tert-butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate (PubChem CID 25216345). Source: PubChem Compound Summary.[4] URL:[Link]
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General Sulfonylation Protocols: Title: Methanesulfonyl chloride (Organic Syntheses Procedure).[5] Source:Org.[6][5] Synth. 1950, 30, 58. URL:[Link]
Sources
- 1. banglajol.info [banglajol.info]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,9-Diazaspiro[5.5]undecane dihydrochloride | C9H20Cl2N2 | CID 117667027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. dergipark.org.tr [dergipark.org.tr]
